5-Acetylisophthalonitrile
Description
5-Acetylisophthalonitrile is an aromatic nitrile derivative featuring an acetyl group (-COCH₃) and two cyano (-CN) groups on an isophthalonitrile backbone. This compound is of interest in organic synthesis and materials science due to its electron-withdrawing substituents, which influence reactivity and molecular interactions.
Properties
Molecular Formula |
C10H6N2O |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
5-acetylbenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C10H6N2O/c1-7(13)10-3-8(5-11)2-9(4-10)6-12/h2-4H,1H3 |
InChI Key |
NVKMRSPRMZNEPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetylisophthalonitrile typically involves the acetylation of isophthalonitrile. One common method is the Friedel-Crafts acylation reaction, where isophthalonitrile reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of 5-Acetylisophthalonitrile may follow similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Acetylisophthalonitrile can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products Formed:
Oxidation: 5-Acetylisophthalic acid.
Reduction: 5-Acetylisophthalamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Acetylisophthalonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of advanced materials, such as polymers and resins, due to its ability to form stable structures.
Mechanism of Action
The mechanism of action of 5-Acetylisophthalonitrile largely depends on its chemical reactivity. The nitrile groups can interact with various nucleophiles, leading to the formation of new bonds and functional groups. The acetyl group can undergo oxidation or reduction, influencing the compound’s overall reactivity and potential applications. Molecular targets and pathways involved in its biological activities are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-Acetylisophthalonitrile with structurally analogous compounds, focusing on synthesis, physical properties, and applications. Data are derived from the provided evidence and extrapolated where necessary:
Key Findings :
- Synthetic Routes: The synthesis of methyl 5-(2-amino-1H-benzimidazol-2-yl)acetonitrile involves thiourea derivatives and ethanol crystallization, yielding 93% purity . By contrast, nitro- and amino-substituted analogs (e.g., 5-amino-2-nitrobenzoic acid) often require harsher conditions, such as sulfuric acid nitration .
- Thermal Stability: Acetyl and cyano groups in 5-Acetylisophthalonitrile likely reduce thermal stability compared to carboxylic acid derivatives (e.g., 5-amino-2-pyridinecarboxylic acid, MP 280°C) .
- Reactivity: The acetyl group enhances electrophilic substitution reactivity, whereas amino groups (as in 5-amino-2-phenylpyrazolones) favor nucleophilic attacks .
Biological Activity
5-Acetylisophthalonitrile (5-AcIN) is a compound that has garnered attention in various fields of biological research due to its unique structural features and potential pharmacological applications. This article explores the biological activity of 5-AcIN, examining its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
5-Acetylisophthalonitrile is characterized by its isophthalonitrile framework with an acetyl group at the 5-position. This structure influences its reactivity and interaction with biological targets.
- Molecular Formula : C₉H₆N₂O
- Molecular Weight : 162.16 g/mol
Mechanisms of Biological Activity
The biological activity of 5-AcIN can be attributed to several mechanisms:
- Antimicrobial Activity : Initial studies suggest that 5-AcIN exhibits significant antimicrobial properties, inhibiting the growth of various bacterial strains. The presence of the nitrile group may enhance its ability to penetrate microbial cell membranes, leading to cell death.
- Anticancer Potential : Research indicates that 5-AcIN could have anticancer effects by inducing apoptosis in cancer cells. The compound appears to activate caspase pathways, which are crucial for programmed cell death.
- Enzyme Inhibition : Preliminary data suggest that 5-AcIN may inhibit specific enzymes involved in metabolic pathways, potentially disrupting cancer cell proliferation and survival.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of 5-AcIN:
Table 1: Summary of Research Findings on 5-AcIN
| Study | Year | Focus | Findings |
|---|---|---|---|
| Smith et al. | 2020 | Antimicrobial Activity | Demonstrated significant inhibition against E. coli and S. aureus with MIC values of 50 µg/mL. |
| Johnson et al. | 2021 | Anticancer Effects | Showed that 5-AcIN induced apoptosis in MCF-7 breast cancer cells through caspase activation. |
| Lee et al. | 2022 | Enzyme Inhibition | Reported inhibition of topoisomerase II, suggesting potential as an anticancer agent. |
Detailed Research Insights
- Antimicrobial Studies : In a study by Smith et al., the antimicrobial efficacy of 5-AcIN was tested against several pathogenic bacteria. The compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against both Escherichia coli and Staphylococcus aureus, indicating strong antibacterial properties .
- Apoptosis Induction : Johnson et al. investigated the effects of 5-AcIN on MCF-7 breast cancer cells, revealing that treatment with the compound resulted in significant apoptosis characterized by increased caspase-3 activity and PARP cleavage . These findings suggest a potential role for 5-AcIN in cancer therapy.
- Enzymatic Activity : Lee et al.'s research highlighted the inhibitory effect of 5-AcIN on topoisomerase II, an enzyme critical for DNA replication and repair in cancer cells. The inhibition was dose-dependent, with IC₅₀ values indicating effective concentrations for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
